molecular formula C5H7NO B8211263 1-Methyl-1H-pyrrol-3-ol

1-Methyl-1H-pyrrol-3-ol

Cat. No.: B8211263
M. Wt: 97.12 g/mol
InChI Key: YMGBDORZBGLLER-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrol-3-ol is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by a methyl group attached to the nitrogen atom and a hydroxyl group at the third position of the ring

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated pyrrole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

1-Methyl-1H-pyrrol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom in the pyrrole ring play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrole: The parent compound without any substituents.

    1-Methylpyrrole: Lacks the hydroxyl group at the third position.

    3-Hydroxypyrrole: Lacks the methyl group at the nitrogen atom.

Uniqueness: 1-Methyl-1H-pyrrol-3-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

1-methylpyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-6-3-2-5(7)4-6/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGBDORZBGLLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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